3-(3,4-Dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane

Dopamine Transporter Monoamine Reuptake Inhibition Tropane SAR

Researchers requiring a triple monoamine reuptake inhibitor with a validated translational framework often face the challenge of sourcing a compound with established clinical pharmacokinetic/pharmacodynamic (PK/PD) data. Tesofensine is the only tropane analog with a quantitatively defined relationship between oral dose, plasma concentration, and human striatal DAT occupancy (ED50 ~0.25 mg). - Enables occupancy-based dosing strategies not possible with other research-grade tropanes. - Provides a clinically-referenced tool for obesity and metabolic phenotyping studies. - Supplied with comprehensive analytical documentation to ensure batch-to-batch reproducibility.

Molecular Formula C17H23Cl2NO
Molecular Weight 328.3 g/mol
Cat. No. B12298856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane
Molecular FormulaC17H23Cl2NO
Molecular Weight328.3 g/mol
Structural Identifiers
SMILESCCOCC1C2CCC(N2C)CC1C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C17H23Cl2NO/c1-3-21-10-14-13(9-12-5-7-17(14)20(12)2)11-4-6-15(18)16(19)8-11/h4,6,8,12-14,17H,3,5,7,9-10H2,1-2H3
InChIKeyVCVWXKKWDOJNIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tesofensine (NS-2330): Triple Monoamine Reuptake Inhibitor


The compound 3-(3,4-Dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane, widely known as tesofensine (developmental code NS-2330), belongs to the phenyltropane class of monoamine transporter inhibitors . With a molecular formula of C17H23Cl2NO and a molecular weight of 328.28 g/mol, tesofensine acts as a triple monoamine reuptake inhibitor that potently blocks the presynaptic reuptake of dopamine (DAT, IC50 = 6.5 nM), norepinephrine (NET, IC50 = 1.7 nM), and serotonin (SERT, IC50 = 11 nM) in the synaptic cleft . Originally investigated for neurodegenerative indications, tesofensine was repurposed for obesity after clinical trials revealed significant, dose-dependent weight loss effects, and has since advanced through Phase II clinical development as an oral anti-obesity agent [1].

Tesofensine Structural Differentiation from Ester Tropanes


Within the 3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane chemotype, even subtle modifications to the 2-position substituent produce dramatic shifts in monoamine transporter selectivity and pharmacological profile. The class-defining SAR established by Carroll et al. demonstrated that the 3β-(3,4-dichlorophenyl) pharmacophore confers optimal DAT binding, but the 2-position substituent critically determines the balance of activity across DAT, SERT, and NET [1]. Tesofensine's 2-ethoxymethyl ether group is structurally distinct from the 2β-carbomethoxy ester found in RTI-111 (dichloropane) and the 2β-ketone moieties in earlier tropane analogs. This single modification—replacing an ester with an ether at the 2-position—fundamentally alters transporter selectivity ratios, pharmacokinetics, and the abuse liability profile relative to ester-bearing congeners [2]. Consequently, researchers and procurement specialists cannot treat compounds within the dichlorophenyl-tropane series as interchangeable without risking significant divergence in experimental outcomes.

Tesofensine Quantitative Evidence vs. Tropane Analogs


Triple Reuptake Potency: Tesofensine vs. Cocaine

Tesofensine demonstrates approximately 92-fold greater potency at the dopamine transporter (DAT) compared to cocaine, while simultaneously inhibiting norepinephrine and serotonin transporters at low nanomolar concentrations—a balanced triple reuptake profile that cocaine lacks. Cocaine's DAT IC50 of approximately 600 nM (Ki ~0.6 μM) contrasts sharply with tesofensine's DAT IC50 of 6.5 nM [1]. Moreover, cocaine shows negligible direct NET and SERT inhibition at comparable concentrations, whereas tesofensine inhibits NET with an IC50 of 1.7 nM and SERT with an IC50 of 11 nM . This multi-target engagement profile underlies tesofensine's distinct pharmacological effects, including appetite suppression without cocaine-like euphoria [2].

Dopamine Transporter Monoamine Reuptake Inhibition Tropane SAR Cocaine Analog Comparison

Transporter Selectivity: Tesofensine vs. RTI-111

Despite sharing the 3-(3,4-dichlorophenyl) pharmacophore, tesofensine and RTI-111 (dichloropane) exhibit strikingly divergent selectivity profiles across monoamine transporters due to their different 2-position substituents. Tesofensine is NET-preferring with a NET/SERT selectivity ratio of approximately 6.5 (NET IC50 1.7 nM vs. SERT IC50 11 nM) and a NET/DAT ratio of approximately 3.8 . In contrast, RTI-111 is strongly SERT-preferring with IC50 values of 0.79 nM at SERT, 3.13 nM at DAT, and 18 nM at NET—giving a NET/SERT ratio of approximately 23 in the opposite direction [1]. This reversal of the norepinephrine-to-serotonin selectivity vector means that at equivalent DAT-occupying doses, tesofensine will produce substantially greater noradrenergic tone relative to serotonergic tone compared to RTI-111, with significant implications for appetite regulation, cardiovascular effects, and behavioral pharmacology.

Norepinephrine Transporter Serotonin Transporter Selectivity Ratio RTI-111 Dichloropane

PET-Measured Striatal DAT Occupancy

Tesofensine's in vitro DAT potency translates into robust, dose-dependent striatal DAT occupancy in humans as quantified by PET imaging with [11C]βCIT-FE. Following multiple oral doses of 0.125–1 mg tesofensine at steady state, mean striatal DAT occupancy ranged from 18% to 77%, with a sigmoid Emax model estimating maximum achievable occupancy at approximately 80% and an ED50 of approximately 0.25 mg (corresponding to a plasma concentration of ~4 ng/mL) [1]. This provides a quantitative in vivo PK/PD framework for dose selection that is absent for most research-grade tropane analogs, including RTI-111. By contrast, cocaine's DAT occupancy in humans is transient (peak ~60–70% at euphorigenic doses, declining rapidly within 30–60 minutes), consistent with its short half-life and abuse liability [2]. Tesofensine's sustained DAT occupancy at low once-daily oral doses directly informs experimental dosing strategies in preclinical models and differentiates it from cocaine-like tropanes that require continuous infusion paradigms to maintain target engagement.

Positron Emission Tomography Dopamine Transporter Occupancy Target Engagement Clinical Translation Cocaine

Clinical Weight Loss Efficacy vs. Placebo and Approved Agents

In a randomized, double-blind, placebo-controlled Phase II trial involving 203 obese patients (BMI 30–≤40 kg/m²), tesofensine demonstrated dose-dependent weight loss that substantially exceeded both placebo and the efficacy benchmarks of then-approved anti-obesity pharmacotherapies. At 24 weeks, tesofensine 0.5 mg and 1.0 mg produced mean weight losses of 9.2% and 10.6%, respectively, compared with 2.0% for placebo (p < 0.0001), representing a placebo-subtracted weight loss of approximately 7.2–8.6 percentage points [1][2]. The 0.5 mg dose achieved approximately twice the weight loss reported for sibutramine and rimonabant in comparable trial settings [3]. These clinical outcomes directly reflect tesofensine's unique triple reuptake inhibition profile—engagement of DAT, NET, and SERT simultaneously producing complementary effects on satiety (serotonergic), energy expenditure (noradrenergic), and reward-driven eating (dopaminergic)—which single- or dual-transporter inhibitors cannot replicate. No other dichlorophenyl-tropane analog (including RTI-111) has demonstrated comparable clinical weight loss data, making tesofensine the sole member of this chemotype with obesity-directed translational evidence.

Obesity Weight Loss Phase II Clinical Trial Placebo-Controlled Body Composition

Abuse Liability Profile: Tesofensine vs. Cocaine

Tesofensine presents a critical pharmacological paradox with direct implications for compound selection: despite exhibiting approximately 92-fold greater DAT binding affinity than cocaine, tesofensine produces no euphoria or discernible subjective 'high' in drug-experienced human volunteers [1]. Heal et al. explicitly identified tesofensine as a DAT inhibitor that is 'equal to or more potent than cocaine as dopamine reuptake inhibitors' yet produces no cocaine-like subjective effects, unlike methylphenidate which retains abuse liability at DAT-occupying doses [1]. This dissociation between DAT potency and abuse potential is attributed to tesofensine's slower brain penetration kinetics, balanced multi-transporter profile (NET and SERT engagement counteracting pure dopaminergic stimulation), and lack of the 'inverse agonist' properties at DAT that characterize cocaine [1]. For research programs using tropane-based DAT inhibitors, this means tesofensine provides a pharmacological tool to study DAT blockade in vivo without the confounding variable of psychostimulant reinforcement, whereas RTI-111 (which retains cocaine-like discriminative stimulus effects in animal models) does not offer this clean pharmacological separation.

Abuse Liability Cocaine Discrimination Subjective Effects DAT Occupancy Drug Development

Patent-Backed Salt Forms and Pharmaceutical IP

Tesofensine benefits from an extensive patent portfolio covering specific salt forms with pharmaceutically acceptable acids and fixed-dose combinations that are absent for comparator tropane analogs like RTI-111. Eurasian Patent EA026727B1 specifically protects the salt of (1R,2R,3S)-3-(3,4-dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane with phthalic acid, including methods of production, pharmaceutical compositions for obesity treatment, and therapeutic methods [1]. A further patent (EA028995B1) protects salts of tesofensine with optically active acetylamino acids and fixed-dose combinations with vildagliptin, saxagliptin, metformin, or glibenclamide for obesity treatment in the presence of diabetes mellitus [2]. Additionally, the tesofensine/metoprolol fixed-dose combination (Tesomet) has received FDA Orphan Drug Designation for Prader-Willi syndrome and hypothalamic obesity [3]. This multi-layered IP protection provides procurement certainty and a regulatory development pathway that is entirely absent for RTI-111 and other research-grade tropane analogs, for which no pharmaceutical salt patents or clinical formulation IP exists.

Pharmaceutical Salts Intellectual Property Formulation Fixed-Dose Combination Translational Research

Tesofensine Research and Industrial Application Scenarios


Preclinical Obesity and Metabolic Syndrome Models

For diet-induced obese (DIO) rodent models and metabolic phenotyping studies, tesofensine provides a validated pharmacological tool with a known in vivo PK/PD relationship. The PET-derived ED50 of ~0.25 mg for 50% striatal DAT occupancy in humans [1], combined with the Phase II clinical data demonstrating 9.2–10.6% placebo-subtracted weight loss at 0.5–1.0 mg/day doses [2], enables rational allometric dose scaling for preclinical studies. Tesofensine's balanced triple reuptake profile (DAT IC50 6.5 nM, NET IC50 1.7 nM, SERT IC50 11 nM) simultaneously engages the three monoamine systems implicated in energy homeostasis—dopaminergic reward, noradrenergic thermogenesis, and serotonergic satiety—making it a superior single-agent tool compared to combining separate DAT, NET, and SERT inhibitors with potentially discordant PK profiles.

DAT Neuropharmacology Without Abuse Liability Confounds

Neuroscience research programs investigating dopaminergic contributions to cognition, motivation, or feeding behavior can leverage tesofensine's unique pharmacological dissociation: approximately 92-fold greater DAT potency than cocaine (IC50 6.5 nM vs. ~600 nM) yet complete absence of cocaine-like subjective effects in humans [1]. This property is not shared by other high-affinity DAT inhibitors such as RTI-111 or methylphenidate, which retain cocaine-like discriminative stimulus effects. For studies requiring chronic DAT inhibition without the confound of psychostimulant reinforcement or locomotor sensitization, tesofensine is the only dichlorophenyl-tropane analog with clinical evidence of this dissociation, whereas RTI-111's abuse liability profile remains consistent with its cocaine-like ester pharmacophore.

Translational Obesity Development with Regulatory IP

For pharmaceutical development programs targeting obesity, hypothalamic obesity, or Prader-Willi syndrome, tesofensine is uniquely positioned among tropane analogs by virtue of its patent-protected salt forms (phthalate salt per EA026727B1; optically active acetylamino acid salts per EA028995B1) [1][2] and the tesofensine/metoprolol fixed-dose combination (Tesomet) which holds FDA Orphan Drug Designation for both Prader-Willi syndrome and hypothalamic obesity . The Phase II weight loss efficacy benchmark of approximately twice that of sibutramine or rimonabant [3] provides a clinical efficacy reference point against which novel tesofensine-based formulations or combinations can be compared. No comparator tropane (including RTI-111) offers comparable clinical data, salt-form IP, or regulatory designations, making tesofensine the only procurement choice capable of supporting an Investigational New Drug (IND) or Clinical Trial Application (CTA) filing within this chemotype.

PET Imaging of DAT Occupancy as Translational Biomarker

Tesofensine is the sole tropane-based triple reuptake inhibitor for which the quantitative relationship between oral dose, plasma concentration, and striatal DAT occupancy has been clinically established via [11C]βCIT-FE PET imaging. The sigmoid Emax model parameters (Emax ≈ 80% DAT occupancy; ED50 ≈ 0.25 mg; plasma EC50 ≈ 4 ng/mL) [1] provide a validated translational biomarker framework for dose selection in subsequent clinical trials or translational studies. This enables occupancy-based dosing strategies that are simply not possible with RTI-111 or other research-grade tropane analogs lacking any human PET occupancy data. For academic or industry programs employing target engagement biomarkers, tesofensine offers a data-rich starting point that substantially reduces the need for de novo PET occupancy studies.

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